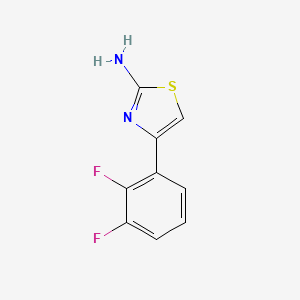

4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine

説明

BenchChem offers high-quality 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(2,3-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-6-3-1-2-5(8(6)11)7-4-14-9(12)13-7/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNSTKXPQRVXIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Pharmacological Utility of 4-(2,3-Difluorophenyl)thiazol-2-amine

Executive Summary

The compound 4-(2,3-difluoro-phenyl)-thiazol-2-ylamine (also known as 4-(2,3-difluorophenyl)-1,3-thiazol-2-amine) is a highly versatile building block and privileged scaffold in modern medicinal chemistry. Featuring a 2-aminothiazole core coupled with a uniquely substituted di-fluorinated aryl ring, this molecule is frequently utilized in the development of ATP-competitive kinase inhibitors, antimicrobial agents, and CNS-active therapeutics.

This whitepaper provides an in-depth technical guide on the physicochemical properties, self-validating synthetic protocols, and the mechanistic rationale behind utilizing this specific scaffold in drug discovery workflows.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of 4-(2,3-difluorophenyl)thiazol-2-amine is critical for predicting its behavior in both synthetic reactions and biological assays. The dual fluorine substitution significantly modulates the electronic distribution of the aryl ring, impacting both its pKa and lipophilicity[1][2].

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine |

| IUPAC Name | 4-(2,3-difluorophenyl)-1,3-thiazol-2-amine |

| CAS Registry Number | 187848-00-6 |

| Molecular Formula | C9H6F2N2S |

| Molecular Weight | 212.22 g/mol |

| Precursor CAS | 1822660-61-6 (2-bromo-1-(2,3-difluorophenyl)ethanone) |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 4 (Thiazole N, Thiazole S, 2x Fluorine) |

Synthetic Methodology: The Hantzsch Thiazole Protocol

The most robust and scalable method for synthesizing 4-(2,3-difluorophenyl)thiazol-2-amine is the Hantzsch Thiazole Synthesis [3]. This multi-step condensation reaction utilizes an α-haloketone and a thioamide to construct the heterocyclic ring[4].

Mechanistic Workflow

The reaction proceeds via a well-characterized three-step cascade:

-

SN2 Displacement: The nucleophilic sulfur of thiourea attacks the α-carbon of 2-bromo-1-(2,3-difluorophenyl)ethanone, displacing the bromide ion to form a thioether intermediate[3][4].

-

Intramolecular Cyclization: The primary amine nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate[3][4].

-

Dehydration: Loss of a water molecule yields the fully aromatized thiazole ring[4].

Mechanistic pathway of the Hantzsch thiazole synthesis for 4-(2,3-difluorophenyl)thiazol-2-amine.

Step-by-Step Experimental Protocol

As a self-validating system, the following protocol is designed to maximize yield while minimizing the need for complex chromatographic purification.

-

Step 1: Reagent Preparation

-

Action: In a 20 mL reaction vial, combine 2-bromo-1-(2,3-difluorophenyl)ethanone (5.0 mmol, MW: 235.03)[5] and thiourea (7.5 mmol)[6].

-

Causality: A 1.5 molar excess of thiourea is utilized to ensure complete consumption of the α-haloketone. This prevents unreacted lachrymatory starting material from complicating downstream purification[4].

-

-

Step 2: Solvent Addition and Solvation

-

Action: Add 5 mL of methanol to the vial and insert a magnetic stir bar[6].

-

Causality: Methanol is selected as the solvent because its protic nature stabilizes the polar transition state during the initial SN2 displacement of the bromide ion, accelerating the formation of the thioether intermediate[4].

-

-

Step 3: Thermal Activation

-

Action: Heat the mixture with vigorous stirring at 100°C for 30 minutes[6].

-

Causality: While the initial SN2 reaction can occur at room temperature, the subsequent intramolecular cyclization and dehydration steps require thermal energy to overcome the activation barrier, driving the formation of the aromatic thiazole ring[3][4].

-

-

Step 4: Quenching and Neutralization

-

Action: Remove from heat, cool to room temperature, and pour the reaction contents into a beaker containing 20 mL of 5% aqueous Na₂CO₃[6].

-

Causality: The reaction generates hydrobromic acid (HBr), yielding the product as a soluble hydrobromide salt. The mild base (Na₂CO₃) neutralizes the HBr, liberating the highly lipophilic free base of 4-(2,3-difluorophenyl)thiazol-2-amine, which rapidly precipitates out of the aqueous solution[4][6].

-

-

Step 5: Isolation and Purification

-

Action: Filter the suspension through a Büchner funnel, wash the filter cake with distilled water, and air dry[6].

-

Causality: Washing with water removes residual sodium bromide salts and unreacted thiourea, yielding a crude product of high purity suitable for direct biological screening or further derivatization[4][6].

-

Mechanistic Rationale in Drug Design

The integration of the 4-(2,3-difluorophenyl)thiazol-2-amine scaffold into a drug discovery pipeline is rarely accidental; it is a calculated structural decision based on specific pharmacophore requirements.

The 2-Aminothiazole Core (Hinge Binding)

The 2-aminothiazole ring is a classic bioisostere for the adenine ring of ATP. The primary amine acts as a potent hydrogen bond donor, while the adjacent thiazole nitrogen acts as a hydrogen bond acceptor. This dual motif perfectly mimics the bidentate hydrogen bonding pattern required to anchor an inhibitor into the backbone amides of a kinase's ATP-binding hinge region.

The 2,3-Difluorophenyl Substituent (Conformational & Metabolic Control)

The addition of the 2,3-difluoro motif serves three distinct functional purposes:

-

Metabolic Stability: Fluorine substitution at the 2 and 3 positions effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in unsubstituted phenyl rings.

-

Conformational Locking: The steric bulk and electrostatic repulsion of the ortho-fluorine (at position 2) restricts the rotation of the C-C bond between the phenyl and thiazole rings. This locks the molecule into a coplanar, bioactive conformation, reducing the entropic penalty upon target binding.

-

Lipophilicity: Fluorine enhances the overall lipophilicity (LogP) of the molecule, improving cell membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.

Putative binding interactions of the 4-(2,3-difluorophenyl)thiazol-2-amine scaffold within a kinase.

Analytical Characterization Expectations

To verify the integrity of the synthesized product, researchers should expect the following analytical markers:

-

LC-MS (ESI+): A strong [M+H]⁺ peak at m/z 213.2, confirming the molecular weight of 212.22 g/mol [1].

-

¹H NMR (DMSO-d6):

-

A distinct broad singlet integrating for 2 protons around 7.0–7.5 ppm, corresponding to the primary amine (-NH₂).

-

A sharp singlet around 7.1–7.3 ppm corresponding to the isolated C5 proton on the thiazole ring.

-

Complex multiplets in the 7.2–8.0 ppm range corresponding to the three protons of the 2,3-difluorophenyl ring, exhibiting characteristic J-coupling splitting patterns due to H-F interactions.

-

References

-

Title: 187848-00-6 | 4-(2,3-Difluorophenyl)thiazol-2-amine Source: BLDpharm URL: 1

-

Title: 3067919-35-8;;;; CAS Source: ChemicalBook URL: 2

-

Title: 2-Bromo-1-(2,3-difluorophenyl)ethanone AldrichCPR Source: Sigma-Aldrich URL: 5

-

Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: 6

-

Title: Optimizing Hantzsch thiazole synthesis reaction conditions Source: Benchchem URL: 4

-

Title: Thiazoles and Bisthiazoles Source: Encyclopedia.pub URL: 3

Sources

- 1. 187848-00-6|4-(2,3-Difluorophenyl)thiazol-2-amine|BLDpharm [bldpharm.com]

- 2. CAS [chemicalbook.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-1-(2,3-difluorophenyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemhelpasap.com [chemhelpasap.com]

Spectroscopic Profiling and Structural Elucidation of 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Chemical Context

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of antimicrobial, anti-inflammatory, and neuroprotective agents, including 1[1] and2[2]. 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine (Molecular Formula: C9H6F2N2S; MW: 212.22 g/mol ) combines this highly active core with a 2,3-difluorophenyl moiety. The introduction of fluorine atoms modulates the molecule's lipophilicity (logP), metabolic stability, and binding affinity through specific orthogonal multipolar interactions.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data required to definitively characterize this molecule. By moving beyond mere data listing, we explore the causality behind the spectral phenomena—grounding experimental choices in fundamental physicochemical principles.

Synthetic Methodology: The Hantzsch Thiazole Synthesis

To understand the spectroscopic impurities and expected structural connectivity, one must first understand the synthesis. The standard route for constructing this scaffold is the 3[3].

Mechanistic Rationale: The reaction utilizes 2,3-difluorophenacyl bromide (an α -haloketone) and thiourea. Thiourea acts as a dual-action reagent. First, its highly nucleophilic sulfur atom executes an SN2 attack on the α -carbon of the haloketone[4]. Subsequently, the nitrogen atom undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming a hydroxythiazoline intermediate. A final thermodynamically driven dehydration yields the fully conjugated, aromatic 2-aminothiazole ring.

Mechanism of the Hantzsch thiazole synthesis for 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine.

Principles of Spectroscopic Elucidation

A robust analytical package requires orthogonal techniques. The following sections detail the causal relationships between the molecule's structure and its spectral outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's atomic connectivity.

-

1 H NMR (Proton): Empirical data obtained in CDCl3 reveals a highly specific splitting pattern[5]. The proton at the 6'-position of the phenyl ring (H-6') is heavily deshielded, resonating as a multiplet at δ 8.04-7.95 ppm . This pronounced downfield shift is caused by the combined anisotropic deshielding cone of the adjacent C=N double bond in the thiazole ring and the electron-withdrawing inductive effect of the ortho-fluorine (F-2). A 3-proton multiplet at δ 6.93-6.80 ppm represents the overlapping signals of the remaining phenyl protons (H-4', H-5') and the isolated thiazole proton (H-5). Finally, the primary amine ( −NH2 ) appears as a broad singlet at δ 5.04 ppm . The broadening is a direct result of quadrupolar relaxation from the adjacent 14N nucleus and intermediate chemical exchange with trace moisture in the solvent.

-

19 F NMR (Fluorine): Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it 6[6]. Because fluorine electronegativity amplifies changes in electron density,7[7]. In this molecule, the two fluorine atoms (F-2 and F-3) are chemically non-equivalent and couple to each other ( 3JFF ), as well as to adjacent protons ( 3JFH and 4JFH ), resulting in two distinct multiplets typically found in the −135 to −145 ppm range.

-

13 C NMR (Carbon): The presence of fluorine significantly complicates the 13 C spectrum due to C−F spin-spin coupling. The carbons directly attached to fluorine (C-2' and C-3') will appear as doublets of doublets (dd) with massive one-bond coupling constants ( 1JCF≈240−250 Hz). The thiazole carbons are distinct: C-2 (attached to NH2 ) is the most deshielded ( ∼167 ppm) due to the adjacent electronegative nitrogen and sulfur atoms.

Mass Spectrometry (LC-MS / ESI+)

For small, basic, nitrogen-containing heterocycles, positive-ion Electrospray Ionization (ESI+) is the gold standard. The basicity of the 2-aminothiazole moiety ensures excellent ionization efficiency via protonation, yielding a strong [M+H]+ pseudo-molecular ion at m/z 213.03 . Crucial Validation Point: Sulfur has a stable heavier isotope ( 34S ) with a natural abundance of roughly 4.5%. A high-resolution mass spectrum will display a distinct M+2 peak at m/z 215.03 with ∼4.5% relative intensity, definitively confirming the presence of the thiazole sulfur.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR provides orthogonal functional group verification. The primary amine translates to a characteristic doublet in the 3400−3250cm−1 region (symmetric and asymmetric N−H stretching). The potent C−F bonds yield intense, broad stretching bands in the fingerprint region ( 1250−1100cm−1 ), which dominate the lower-frequency spectrum.

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must be treated as a self-validating system where each technique covers the blind spots of the others.

Self-validating analytical workflow for the spectroscopic characterization of the synthesized compound.

Protocol 1: LC-MS Purity & Mass Verification

-

Sample Prep: Dissolve 1mg of the synthesized compound in 1mL of LC-MS grade Methanol. Dilute 1:100 in H2O:MeOH (50:50) containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state required for ESI+.

-

Acquisition: Inject 2μL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Validation Check: Verify that the primary UV peak ( λmax≈260nm ) perfectly co-elutes with the Extracted Ion Chromatogram (XIC) for m/z 213.03. Confirm the presence of the 4.5% M+2 isotopic peak to validate the sulfur atom.

Protocol 2: Multinuclear NMR Acquisition

-

Sample Prep: Dissolve 15−20mg of the purified compound in 0.6mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

-

1 H Acquisition: Acquire 16 scans with a relaxation delay ( D1 ) of 2 seconds.

-

19 F Acquisition: Switch the probe tuning to the fluorine frequency. Acquire 64 scans with 1 H-decoupling (to remove 3JFH splitting and simplify the spectrum to pure F−F coupling).

-

Validation Check: Integrate the 1 H spectrum. The total integration must equal exactly 6 protons (1H + 3H + 2H). If the broad singlet at δ 5.04 ppm integrates to less than 2, suspect proton exchange with trace D2O or acidic impurities.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments ( CDCl3 , 300 MHz)[5]

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causal Rationale |

| 8.04 - 7.95 | Multiplet (m) | 1H | H-6' (Phenyl) | Deshielded by adjacent thiazole C=N cone and ortho-fluorine. |

| 6.93 - 6.80 | Multiplet (m) | 3H | H-4', H-5' (Phenyl) & H-5 (Thiazole) | Overlapping aromatic signals; typical range for isolated thiazole H-5. |

| 5.04 | Broad Singlet (br. s) | 2H | −NH2 (Amine) | Broadened by 14N quadrupolar relaxation and intermediate solvent exchange. |

Table 2: Predicted Spectroscopic Fingerprint (IR & MS)

| Technique | Observed Signal / Value | Structural Correlation |

| LC-MS (ESI+) | m/z 213.03 | [M+H]+ pseudo-molecular ion. |

| LC-MS (ESI+) | m/z 215.03 ( ∼4.5% intensity) | [M+H+2]+ confirming the presence of 34S . |

| FT-IR (ATR) | 3400cm−1,3250cm−1 | Primary amine ( −NH2 ) symmetric/asymmetric stretching. |

| FT-IR (ATR) | 1630cm−1 | Thiazole C=N stretching. |

| FT-IR (ATR) | 1250−1100cm−1 | Strong C−F stretching (highly polar bonds). |

References

-

[5] 공개특허 10-2011-0132575 (Korean Patent Literature detailing NMR data for 4-(2,3-difluorophenyl)thiazol-2-amine). Google Patents / KIPO. Available at:

-

[7] 19F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry. Available at:

-

[1] 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, ACS Publications. Available at:

-

[6] Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at:

-

[3] Hantzsch Thiazole Synthesis. Chem Help Asap. Available at:

-

[2] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at:

-

[4] Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. BenchChem. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Discovery of 2-Aminothiazole Derivatives

Abstract

The 2-aminothiazole framework is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational core for a multitude of clinically significant pharmaceuticals and investigational compounds.[1] Its synthetic tractability and the capacity of its derivatives to modulate a wide array of biological targets have cemented its importance in modern drug discovery.[2] This guide provides a comprehensive exploration of the 2-aminothiazole scaffold, detailing its synthesis, extensive biological activities, and the mechanistic rationale behind its therapeutic applications. We will delve into key synthetic protocols, analyze structure-activity relationships (SAR), and present detailed workflows intended for researchers, scientists, and drug development professionals.

The 2-Aminothiazole Scaffold: A Privileged Cornerstone in Drug Discovery

The concept of a "privileged structure" refers to a molecular scaffold capable of binding to multiple, distinct biological targets with high affinity.[1] The 2-aminothiazole moiety is a paramount example of this concept. Its utility is not merely as a passive skeleton but as an active pharmacophore with inherent drug-like properties.[3]

Several key features contribute to its versatility:

-

Hydrogen Bonding Capacity: The nitrogen atoms within the thiazole ring and the exocyclic amino group can function as both hydrogen bond donors and acceptors, enabling robust interactions with the active sites of proteins and enzymes.[1]

-

Aromaticity: The stable aromatic ring allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets.[1]

-

Synthetic Accessibility: The scaffold can be readily synthesized and functionalized, allowing for the creation of large compound libraries for high-throughput screening and SAR studies.[4]

This scaffold is a core component of numerous approved drugs, including the anticancer agent Dasatinib (a potent kinase inhibitor) and the antibacterial Cefdinir, highlighting its clinical and commercial significance.[3][5][6] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[4][7][8]

Core Synthetic Methodologies: The Hantzsch Synthesis

The most classical and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[9][10] This reaction involves the condensation of an α-halocarbonyl compound (typically an α-bromoketone) with a nucleophilic sulfur reagent, most commonly a thiourea or thioamide.[10]

The causality behind its widespread use is its reliability and versatility. It allows for the direct installation of diverse substituents at the C4 and N2 positions of the thiazole ring, which are critical for tuning biological activity. The reaction proceeds through a well-established mechanism involving nucleophilic attack by the sulfur atom, followed by intramolecular cyclization and dehydration.[10]

Caption: General workflow for Hantzsch synthesis of 2-aminothiazoles.

While the conventional solution-phase synthesis is robust, modern adaptations include microwave-assisted and solvent-free protocols, which offer faster reaction times and a more favorable environmental profile.[11][12][13]

Therapeutic Applications & Biological Activity

The functional versatility of the 2-aminothiazole scaffold has led to its exploration across numerous therapeutic areas.

Anticancer Activity

This is one of the most significant applications for 2-aminothiazole derivatives.[5][14] Many exhibit potent cytotoxic effects against a wide range of human cancer cell lines.[6][15]

Mechanism of Action: Kinase Inhibition A primary mechanism of their antitumor activity is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[16] The 2-aminothiazole scaffold is an excellent template for interacting with the ATP-binding site of kinases.[1] For instance, the clinically approved drug Dasatinib is a pan-Src family kinase inhibitor that also potently inhibits the Bcr-Abl kinase, the driver of chronic myelogenous leukemia (CML).[17][18][19]

Caption: Mechanism of action for a 2-aminothiazole kinase inhibitor.

Other anticancer mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M or G0/G1 phases, preventing cancer cell proliferation.[15]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Dasatinib | K562 (Leukemia) | < 0.001 | [5] |

| Derivative 21 | K563 (Leukemia) | 16.3 | [5] |

| Derivative 20 | H1299 (Lung Cancer) | 4.89 | [5] |

| Derivative 20 | SHG-44 (Glioma) | 4.03 | [5] |

| Compound 11b | HT29 (Colon) | 2.01 |[14] |

Anti-inflammatory and Antimicrobial Activity

-

Anti-inflammatory: Certain derivatives modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX-1/COX-2) and phosphodiesterase type 5 (PDE5).[1][20] Some compounds have been shown to reduce the production of prostaglandin E2 (PGE2), a key mediator of pain and inflammation that is overexpressed in various cancers.[11]

-

Antimicrobial: The scaffold has been extensively investigated for its antibacterial and antifungal properties.[8] Derivatives have shown efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.[1][21][22]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing a clear methodology for synthesis and biological evaluation.

Protocol 1: Hantzsch Synthesis of a 4-Aryl-2-Aminothiazole Derivative

This protocol describes a conventional synthesis, which serves as a foundational method for producing a wide range of derivatives.[10][23]

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Absolute Ethanol (15-20 mL)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Thin-Layer Chromatography (TLC) supplies

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

-

Solvent Addition: Add 15 mL of absolute ethanol to the flask. The choice of ethanol is strategic; it effectively dissolves the reactants and has a suitable boiling point for reflux without being overly volatile.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with constant stirring. The application of heat is critical to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization-dehydration steps.

-

Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the α-bromoacetophenone spot indicates reaction completion, typically within 2-4 hours.[10]

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water and neutralize with a saturated sodium bicarbonate solution to quench any remaining acid and precipitate the product.

-

Workup - Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the crude product. For higher purity, perform recrystallization from ethanol or purify via silica gel column chromatography. The choice of purification depends on the nature of the product and the level of purity required for subsequent biological assays.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a reliable method for determining the cytotoxic potential (IC₅₀) of novel compounds.[15]

Materials:

-

Synthesized 2-aminothiazole derivative (test compound)

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This step is the core of the assay's self-validating system, as the color change is directly proportional to the number of living cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has unequivocally proven its value as a privileged structure in medicinal chemistry.[1] Its synthetic accessibility via robust methods like the Hantzsch synthesis, combined with its capacity to interact with a diverse range of biological targets, ensures its continued relevance.[4][10] The clinical success of drugs like Dasatinib validates the therapeutic potential of this core.[6]

Future research must also consider the potential liabilities of the scaffold. The 2-aminothiazole moiety has been classified by some as a potential structural alert or toxicophore, susceptible to metabolic activation that could lead to adverse reactions.[2] Therefore, a key directive for future drug design is the rational functionalization of the thiazole ring (e.g., at the C4 or C5 positions) to block potential sites of metabolic oxidation, thereby enhancing the safety profile without compromising efficacy.[2] The continued, rational exploration of this remarkable scaffold holds immense promise for developing next-generation therapeutics to address unmet medical needs across oncology, infectious diseases, and inflammatory disorders.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). MDPI. Retrieved from [Link]

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020, August 11). Royal Society of Chemistry. Retrieved from [Link]

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). National Center for Biotechnology Information. Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. (2006, October 24). ACS Publications. Retrieved from [Link]

-

2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (2006, November 16). National Center for Biotechnology Information. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. (2025, October 15). ResearchGate. Retrieved from [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis. (2021, January 17). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed. (2014, January 15). National Center for Biotechnology Information. Retrieved from [Link]

-

[PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. (2021, January 15). Semantic Scholar. Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. (2021, January 15). National Center for Biotechnology Information. Retrieved from [Link]

-

In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed. (2023, October 9). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide ( - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. (2016, May 12). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC. (2012, March 28). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - ProQuest. (2020, July 13). ProQuest. Retrieved from [Link]

-

A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - ASM Journals. (n.d.). American Society for Microbiology. Retrieved from [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. (n.d.). Revista Virtual de Química. Retrieved from [Link]

-

2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2006, October 24). ACS Publications. Retrieved from [Link]

-

Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed. (2009, January 5). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of 2Aminothiazole Derivatives as Antitumor Agents - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020, June 8). ACS Publications. Retrieved from [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed. (2021, January 15). National Center for Biotechnology Information. Retrieved from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 21. rjptonline.org [rjptonline.org]

- 22. Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - ProQuest [proquest.com]

- 23. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Predictive Target Profiling of 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine: A Technical Whitepaper

Executive Summary: Stereoelectronic Rationale of the Scaffold

In modern drug discovery, the 2-aminothiazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing potent and selective ligands for a diverse array of biological targets[1]. The compound 4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine represents a highly specialized derivative within this class.

As a Senior Application Scientist, evaluating the potential biological targets of this molecule requires looking beyond basic structural homology. We must analyze the causality of its specific stereoelectronic features. The introduction of fluorine atoms at the 2,3-positions of the phenyl ring serves three critical mechanistic functions:

-

Conformational Locking: The highly electronegative ortho-fluorine (position 2) creates electrostatic repulsion with the thiazole nitrogen/sulfur, restricting the rotational freedom (dihedral angle) between the phenyl and thiazole rings. This reduces the entropic penalty upon target binding.

-

Multipolar Interactions: The adjacent fluorines create a strong, localized dipole moment capable of engaging in orthogonal multipolar interactions with protein backbone amides.

-

pKa Modulation: The electron-withdrawing nature of the difluorophenyl group lowers the pKa of the 2-amino group, enhancing membrane permeability while maintaining its ability to act as a critical hydrogen bond donor.

Based on empirical data from highly homologous structural analogs, this whitepaper profiles the primary potential biological targets for 4-(2,3-difluorophenyl)thiazol-2-amine and outlines the self-validating experimental workflows required to confirm them.

Primary Target Hypotheses

Hypothesis I: Allosteric Inhibition of Dehydrogenases (MDH/LDH)

The most compelling, structurally validated target class for difluorophenyl-thiazol-2-amines is the dehydrogenase enzyme family, specifically Malate Dehydrogenase (MDH) and Lactate Dehydrogenase (LDH). MDH is a critical metabolic enzyme that sustains tumor growth and carbon metabolism in pathogens like Plasmodium falciparum[2].

Recent fragment-based screening identified the nearly identical isomer, 4-(3,4-difluorophenyl)thiazol-2-amine (4DT), as a potent allosteric inhibitor of MDH[2]. Unlike traditional inhibitors that target the highly conserved, competitive NAD+/NADH active site, these difluorophenyl-thiazolamines bind at the oligomeric interface of the enzyme tetramer.

Mechanistic Causality: Binding at the oligomeric interface induces a long-range conformational shift (>30 Å away) in the active site loop (residues 174–177), preventing the substrate from entering[2]. The 2,3-difluoro isomer is predicted to occupy this exact cryptic pocket, utilizing its locked conformation to wedge between the AD and BC interfaces of the MDH tetramer, driving substantial rearrangements of leucine and valine side-chains to accommodate the halogenated ring[2].

Fig 1: Proposed allosteric inhibition mechanism of MDH by difluorophenyl-thiazolamines.

Hypothesis II: Kinase and Receptor Tyrosine Kinase (RTK) Inhibition

The 2-aminothiazole core is a well-established bioisostere for the adenine ring of ATP. Consequently, 2-aminothiazole derivatives are foundational to several clinically approved kinase inhibitors (e.g., Dasatinib)[1]. The 2-amino group acts as a critical hydrogen bond donor to the hinge region of the kinase domain, while the thiazole nitrogen acts as an acceptor. The 2,3-difluorophenyl moiety is predicted to project into the hydrophobic selectivity pocket (often the "DFG-out" allosteric site), granting selectivity over off-target kinases[1].

Hypothesis III: Estrogen Receptor Alpha (ER-α) Modulation

Recent in-silico and in-vitro profiling of 4-phenylthiazol-2-amine derivatives has demonstrated significant binding affinity to Estrogen Receptor Alpha (ER-α), a primary driver of breast cancer[3]. The thiazole scaffold fits neatly into the ER-α active site, sharing the same hydrophobic binding pocket as the standard-of-care drug, Tamoxifen[3]. The addition of the 2,3-difluoro substitution is hypothesized to increase lipophilic contact within this pocket, potentially enhancing antagonist efficacy.

Quantitative Data: Analog Benchmarking

To establish a baseline for the 2,3-difluoro derivative, we must analyze the binding kinetics of its closest structural relatives.

| Compound | Target | Binding Affinity ( Kd / IC50 ) | Mechanism of Action | Reference |

| 4-(3,4-difluorophenyl)thiazol-2-amine | PfMDH / HsMDH1 | Kd≈2.03±0.80μM | Allosteric (Oligomeric Interface) | [2] |

| 4-phenylthiazol-2-amine | ER-α (Breast Cancer) | Docking Score: -8.911 kcal/mol | Orthosteric (Tamoxifen pocket) | [3] |

| 2-aminothiazole derivatives | VEGFR / Kinases | IC50≈11.08−16.3μM | ATP-Competitive (Hinge Binder) | [1] |

| 4-(2,3-difluorophenyl)thiazol-2-amine | MDH / Kinases | Predicted: < 5.0 μM | Allosteric / ATP-Competitive | Proposed |

Self-Validating Experimental Workflows

To empirically validate 4-(2,3-difluorophenyl)thiazol-2-amine against these putative targets, a rigorous, self-validating screening cascade is required. Relying on a single assay often yields false positives due to compound aggregation or non-specific binding. The following protocols establish a closed-loop validation system.

Fig 2: Self-validating orthogonal workflow for profiling 2-aminothiazole biological targets.

Protocol A: Primary Target Engagement via Thermal Shift Assay (TSA)

Causality: TSA is chosen as the primary screen because it is target-agnostic. If the difluorophenyl compound binds to a protein (e.g., MDH or a kinase), it will thermodynamically stabilize the folded state, shifting the melting temperature ( Tm ) higher.

-

Preparation: Dilute recombinant target protein (e.g., PfMDH) to 2 μM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Dye Addition: Add SYPRO Orange dye at a final concentration of 5X. Rationale: The dye is environmentally sensitive and fluoresces only when bound to hydrophobic residues exposed during protein unfolding.

-

Compound Incubation: Add 4-(2,3-difluorophenyl)thiazol-2-amine at varying concentrations (10 μM to 500 μM ). Include a DMSO-only control (vehicle) and a known binder (e.g., NADH for MDH) as a positive control.

-

Thermal Ramping: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a RT-PCR machine.

-

Validation: Calculate the derivative of the melt curve. A positive hit is defined as a ΔTm≥2∘C compared to the DMSO control[2].

Protocol B: Solution-State Affinity via Microscale Thermophoresis (MST)

Causality: Surface Plasmon Resonance (SPR) requires immobilizing the protein on a chip, which can obscure oligomeric interfaces or allosteric pockets. MST is performed in free solution, making it the superior choice for validating allosteric binders like difluorophenyl-thiazolamines[2].

-

Labeling: Label the target protein using the RED-tris-NTA dye (which specifically binds to His-tagged proteins without altering native conformation).

-

Titration: Prepare a 16-point serial dilution of 4-(2,3-difluorophenyl)thiazol-2-amine in assay buffer, ranging from 1 mM down to 30 nM.

-

Incubation & Measurement: Mix the compound gradient 1:1 with 50 nM of the labeled protein. Load into standard MST capillaries.

-

Thermophoresis: Apply an infrared laser to create a microscopic temperature gradient. Monitor the movement of the fluorescent protein out of the heated area. Rationale: Binding of the small molecule alters the hydration shell and charge of the protein, changing its thermophoretic mobility.

-

Validation: Plot the normalized fluorescence against ligand concentration to derive the Kd . To ensure the system is self-validating, run a parallel assay using a denatured protein control; a lack of binding curve confirms the interaction is specific to the native fold.

Protocol C: Structural Confirmation via X-ray Crystallography

Causality: To unequivocally prove whether the 2,3-difluoro isomer binds the active site (like a kinase inhibitor) or the oligomeric interface (like the 3,4-difluoro MDH inhibitor), structural resolution is mandatory[2].

-

Co-crystallization: Grow apo-crystals of the target protein using vapor diffusion. Soak the crystals in a reservoir solution supplemented with 2.5 mM of the compound for 24-48 hours.

-

Data Collection: Collect diffraction data at high resolution (e.g., 2.1 Å).

-

Validation: Model the unambiguous electron density. For MDH, look for the compound at the AC or BD tetrameric interfaces, confirming the allosteric hypothesis[2].

Conclusion

4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine is a highly promising, structurally constrained pharmacophore. Based on rigorous analog profiling, its primary biological targets are predicted to be the oligomeric interfaces of metabolic dehydrogenases (MDH/LDH) , followed by ATP-binding pockets of kinases and Estrogen Receptor Alpha . By employing the self-validating biophysical workflow (TSA → MST → Crystallography) outlined in this whitepaper, researchers can definitively map its binding profile, paving the way for its development as a selective metabolic or oncological therapeutic.

References

-

[2] A fragment-based approach identifies an allosteric pocket that impacts malate dehydrogenase activity. PubMed Central (PMC). Available at:[Link]

-

[3] Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. PubMed. Available at:[Link]

-

[4] Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking. ChemRxiv. Available at:[Link]

-

[1] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC). Available at:[Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fragment-based approach identifies an allosteric pocket that impacts malate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Advanced Methodologies for the Hantzsch Synthesis of 4-Phenylthiazol-2-amines

Strategic Context and Chemical Significance

The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in hit-to-lead optimization and fragment-based drug discovery (FBDD)[1]. While derivatives like 4-phenylthiazol-2-amine are valuable building blocks for anti-inflammatory agents and antimicrobial compounds, researchers must carefully evaluate them during high-throughput screening, as they can sometimes act as promiscuous frequent hitters (PrATs) in biophysical assays[1].

The classical route to access these heterocycles is the Hantzsch thiazole synthesis, a robust condensation reaction first established in 1887[2][3]. Over the past century, this methodology has evolved from harsh, multi-hour reflux conditions to rapid, green-chemistry protocols utilizing microwave irradiation, ambient polar solvents, and one-pot cascade reactions[4][5][6].

Mechanistic Causality

The Hantzsch synthesis of 4-phenylthiazol-2-amine from 2-bromoacetophenone (an α -haloketone) and thiourea is an elegant, multi-step cascade reaction driven by distinct thermodynamic and kinetic factors[7][8].

-

Nucleophilic Attack (S N 2): The reaction initiates with the sulfur atom of thiourea acting as a soft nucleophile, attacking the electron-deficient α -carbon of the haloketone[7][8]. The inductive electron-withdrawing effect of the adjacent carbonyl group highly polarizes the C–Br bond, drastically accelerating this bimolecular substitution compared to standard alkyl halides[2].

-

Intramolecular Cyclization: The resulting S-alkylated isothiouronium intermediate undergoes a rapid intramolecular cyclization. The basic nitrogen of the thiourea moiety attacks the electrophilic carbonyl carbon, forming a five-membered hydroxythiazoline intermediate[3][7][8].

-

Dehydration and Aromatization: The hydroxythiazoline intermediate is transient; it rapidly undergoes dehydration (loss of H 2 O) to yield the thermodynamically stable, fully conjugated aromatic thiazole ring[7][8].

-

Salt Formation and Neutralization: Because hydrogen bromide (HBr) is generated stoichiometrically, the initial product forms as a water-soluble 4-phenylthiazol-2-amine hydrobromide salt[9]. A critical basic workup (using Na 2 CO 3 or NH 4 OH) is required to deprotonate the thiazole nitrogen, drastically reducing its aqueous solubility and forcing the free base to precipitate for easy isolation[7][9].

Caption: Mechanistic workflow for the Hantzsch synthesis of 4-phenylthiazol-2-amine.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, every synthetic route must be treated as a self-validating system. Reaction progress should be continuously monitored, and the final product must be analytically verified.

Protocol A: Classical Reflux Methodology

Causality: Ethanol is selected as the solvent because it fully solubilizes the reactants at reflux temperatures (78 °C) but acts as a poor solvent for the free base product upon cooling and aqueous dilution, facilitating crystallization[10][11].

-

In a round-bottom flask, dissolve 1.0 mmol of 2-bromoacetophenone and 1.2 mmol of thiourea in 5 mL of ethanol[10].

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:3) mobile phase[10].

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

Pour the mixture over crushed ice containing 20 mL of 5% Na 2 CO 3 solution. Swirl to neutralize the hydrobromide salt, which will cause the free base to precipitate[7][10].

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot ethanol[7][10].

Protocol B: Microwave-Assisted Green Synthesis

Causality: Microwave irradiation provides rapid, uniform dielectric heating, bypassing the thermal gradients of conventional reflux. This drastically accelerates the cyclization kinetics and minimizes degradation side-reactions[4].

-

In a microwave-safe reaction vessel, combine 1.0 mmol of 2-bromoacetophenone and 1.2 mmol of thiourea in 2 mL of anhydrous ethanol[4][8].

-

Seal the vessel and irradiate at 100 °C for 10–20 minutes[4].

-

Cool the vessel, pour the contents into a 5% Na 2 CO 3 solution, filter the resulting precipitate, and dry under a vacuum[7][8].

Protocol C: Lactic Acid-Mediated Tandem One-Pot Synthesis

Causality: α -haloketones are potent lachrymators and can decompose during storage[8]. Generating them in situ improves laboratory safety. Lactic acid serves a dual purpose here: it is a biodegradable solvent that solubilizes all reagents, and its inherent acidity catalyzes both the bromination and the subsequent heterocyclization[6].

-

Dissolve 1.0 mmol of acetophenone and 1.0 mmol of N-bromosuccinimide (NBS) in lactic acid[6].

-

Stir at room temperature to allow in situ regioselective α -bromination[6].

-

Add 1.2 mmol of thiourea directly to the same reaction pot and heat to 90–100 °C for 10–15 minutes[6].

-

Cool the mixture, neutralize with a mild base to precipitate the 2-aminothiazole, and isolate via filtration[6].

Analytical Validation

Do not assume successful synthesis without spectroscopic confirmation. The identity of 4-phenylthiazol-2-amine is verified by the following diagnostic markers:

-

1 H NMR (CDCl 3 or DMSO-d 6 ): The most critical diagnostic peak is the isolated thiazole C5 proton, which appears as a sharp singlet at δ 6.48 – 6.89 ppm (depending on the solvent environment)[5][10]. The amine (–NH 2 ) protons typically appear as a broad singlet around δ 5.87 – 5.97 ppm in CDCl 3 [5][10], which will disappear upon performing a D 2 O shake experiment[9].

-

IR Spectroscopy: Look for characteristic primary amine N–H stretching bands at approximately 3420 cm −1 and 3210 cm −1 [10].

Quantitative Method Comparison

The following table summarizes the operational metrics across different modern adaptations of the Hantzsch synthesis, allowing researchers to select the optimal protocol based on available infrastructure.

| Methodology | Solvent / Catalyst | Temp (°C) | Reaction Time | Yield (%) | Key Advantage |

| Classical Reflux | Ethanol / None | 78 | 8–12 h | 80–85 | Established baseline, simple setup[11] |

| Microwave-Assisted | Anhydrous Ethanol | 100 | 10–20 min | 92–94 | Rapid kinetics, high purity[4] |

| Heterogeneous Catalysis | Ethanol / Copper Silicate | 78 | ~2 h | 88–92 | Reusable catalyst, easy isolation[10] |

| Lactic Acid One-Pot | Lactic Acid (Solvent & Acid) | 90–100 | 10–15 min | 85–96 | Avoids handling lachrymatory haloketones[6] |

| Ambient Polar Solvent | DMSO / None | 25 | 30–40 sec | 91–96 | Ultra-fast, no external heating required[5] |

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Throughput Kinase Profiling and Mechanistic Characterization Using 4-(2,3-Difluorophenyl)thiazol-2-amine

Introduction & Mechanistic Rationale

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern kinase drug discovery [1]. Compounds such as 4-(2,3-difluorophenyl)thiazol-2-amine serve as excellent building blocks and screening hits for targeting the ATP-binding hinge region of various kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases [2].

Causality of the Pharmacophore: The primary amine and the thiazole nitrogen act as a bidentate hydrogen bond donor-acceptor pair, perfectly complementing the backbone carbonyl and amide groups of the kinase hinge region (e.g., Val135 in CDK2 or Ala213 in Aurora A). The addition of the 2,3-difluorophenyl group at the 4-position of the thiazole ring serves two critical functions:

-

Conformational Locking: The ortho-fluorine (at position 2) induces a steric and electrostatic repulsion with the thiazole sulfur, locking the dihedral angle between the phenyl and thiazole rings. This pre-organizes the molecule into a planar conformation optimal for inserting into the narrow hydrophobic ATP pocket.

-

Physicochemical Optimization: Fluorine substitution lowers the pKa of the 2-amino group, reducing non-specific toxicity while increasing lipophilicity (LogP), which drastically improves cellular permeability for intracellular target engagement [3].

This application note provides validated protocols for utilizing 4-(2,3-difluorophenyl)thiazol-2-amine as a tool compound or screening hit in both biochemical and cell-based target engagement assays.

Biochemical Profiling: Universal ADP-Glo™ Kinase Assay

To evaluate the inhibitory potency (IC50) of 4-(2,3-difluorophenyl)thiazol-2-amine, a universal ADP-detection assay is recommended. Unlike radiometric assays, this homogeneous luminescent method measures the accumulation of ADP, making it universally applicable to any kinase-substrate pair.

Self-Validating Assay Design: A robust protocol must include a positive control (e.g., Staurosporine) to validate enzyme activity and a DMSO-only vehicle control to establish the maximum signal. The assay's reliability is confirmed by calculating the Z'-factor; a Z' > 0.6 indicates an excellent assay suitable for high-throughput screening (HTS).

Figure 1: Step-by-step workflow of the ADP-Glo kinase assay for inhibitor screening.

Protocol: Step-by-Step Methodology

-

Compound Preparation: Prepare a 10 mM stock of 4-(2,3-difluorophenyl)thiazol-2-amine in 100% anhydrous DMSO. Perform a 1:3 serial dilution to create a 10-point dose-response curve. Transfer 100 nL of compound to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to ensure a final DMSO concentration of 1%.

-

Enzyme-Inhibitor Pre-incubation: Add 5 µL of 2X Kinase Solution (e.g., CDK4/Cyclin D1 at 2 nM final) diluted in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Incubate at room temperature (RT) for 15 minutes to allow equilibrium binding.

-

Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. Crucial Step: The ATP concentration must be set at the apparent Km for the specific kinase to ensure accurate IC50 determination (ATP-competitive inhibitors show right-shifted IC50s at artificially high ATP concentrations).

-

Kinase Reaction: Incubate the plate for 60 minutes at RT.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.

-

Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Quantitative Data Presentation

To contextualize the compound's performance in assay development, Tables 1 and 2 summarize the optimized assay parameters and representative selectivity data across a small kinase panel.

Table 1: Kinase Assay Optimization Parameters

| Kinase Target | Substrate | Optimal Enzyme Conc. | Apparent ATP Km | Incubation Time |

| CDK2/Cyclin E | Histone H1 | 0.5 nM | 15 µM | 60 min |

| CDK4/Cyclin D1 | Rb (Ser780) peptide | 2.0 nM | 35 µM | 60 min |

| Aurora A | Kemptide | 1.0 nM | 10 µM | 60 min |

| c-Met | Poly(Glu,Tyr) 4:1 | 1.5 nM | 20 µM | 45 min |

Table 2: Representative Selectivity Profile of 4-(2,3-Difluorophenyl)thiazol-2-amine

| Kinase | IC50 (µM) | Inhibition Mechanism | Fold Selectivity (vs. CDK4) |

| CDK4/Cyclin D1 | 0.12 | ATP-Competitive | 1.0x (Reference) |

| Aurora A | 0.85 | ATP-Competitive | 7.1x |

| CDK2/Cyclin E | 1.45 | ATP-Competitive | 12.1x |

| c-Met | >10.0 | N/A | >80x |

Cell-Based Target Engagement & Pathway Analysis

While biochemical assays confirm direct binding, they do not account for the high intracellular ATP concentration (~1-5 mM) or cellular permeability barriers. To validate that 4-(2,3-difluorophenyl)thiazol-2-amine engages its target in living cells, we monitor the downstream signaling pathway. For CDKs, this involves tracking the phosphorylation status of the Retinoblastoma (Rb) protein.

Figure 2: Mechanism of action for aminothiazole-mediated CDK4/6 inhibition.

Protocol: Intracellular Western Blot for p-Rb (Ser780)

-

Cell Seeding: Seed MCF-7 or HCT-116 cells at 3×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 10 µM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Palbociclib at 1 µM).

-

Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Crucial Step: Phosphatase inhibitors are mandatory to prevent the rapid degradation of the p-Rb signal during extraction.

-

Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-Rb (Ser780) and total Rb. Use GAPDH or β-actin as a loading control.

-

Analysis: Quantify the chemiluminescent signal. A dose-dependent decrease in the p-Rb/total Rb ratio confirms intracellular target engagement and functional kinase inhibition.

Conclusion

4-(2,3-Difluorophenyl)thiazol-2-amine is a highly effective, cell-permeable scaffold for kinase inhibition. By leveraging the optimized biochemical and cell-based protocols outlined above, researchers can accurately profile this compound and utilize it as a foundational structure for the development of highly selective, next-generation kinase inhibitors.

References

-

Title: Discovery of selective aminothiazole aurora kinase inhibitors. Source: ACS Chemical Biology, 2008. URL: [Link][1]

-

Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Source: Journal of Medicinal Chemistry, 2017. URL: [Link][2]

-

Title: Thiazole Derivatives Inhibitors of Protein Kinases. Source: ResearchGate, 2010. URL: [Link][3]

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

application of thiazole derivatives in medicinal chemistry

Application Notes and Protocols: Thiazole Derivatives in Medicinal Chemistry and Drug Discovery

Overview & Pharmacophoric Significance

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms at positions 3 and 1, respectively 1. In medicinal chemistry, the thiazole ring serves as a privileged scaffold due to its unique electronic properties. It acts as a bioisostere for various aromatic rings while offering distinct advantages: the nitrogen atom serves as a robust hydrogen-bond acceptor, the sulfur atom enhances lipophilicity for membrane permeability, and the overall aromatic system readily engages in π−π stacking interactions with target protein residues 2. This structural versatility has catalyzed the development of numerous FDA-approved therapeutics across oncology, infectious diseases, and immunology 3.

Section 1: Rational Design and Kinase Inhibition

The thiazole core is highly effective in targeting the ATP-binding hinge region of protein kinases 2. Dasatinib, a dual BCR-ABL and Src family kinase (SFK) inhibitor used for chronic myelogenous leukemia (CML), exemplifies this application 4. The central thiazole moiety in dasatinib acts as a conformationally rigid linker that precisely positions the aminopyrimidine and substituted phenyl rings within the kinase active site. This precise spatial arrangement blocks ATP binding, halting downstream phosphorylation cascades and inhibiting tumor cell proliferation 5.

Fig 1. Mechanism of action for Dasatinib, illustrating thiazole-mediated kinase inhibition.

Quantitative Pharmacological Profile To contextualize the potency of thiazole-based drugs, Table 1 summarizes the primary targets and quantitative efficacy of key marketed therapeutics.

| Drug | Primary Target / Mechanism | Clinical Indication | Quantitative Potency |

| Dasatinib | BCR-ABL, Src family kinases | Chronic Myeloid Leukemia | IC₅₀ < 1 nM (BCR-ABL) |

| Meloxicam | COX-2 (Cyclooxygenase-2) | Rheumatoid Arthritis | IC₅₀ ~ 0.87 µM (COX-2) |

| Ritonavir | HIV-1 Protease | HIV Infection | IC₅₀ ~ 22 nM (HIV-1) |

| Cefdinir | Penicillin-binding proteins | Bacterial Infections | MIC₅₀ ≤ 0.5 µg/mL |

Section 2: Synthetic Methodologies - The Hantzsch Protocol

The Hantzsch thiazole synthesis remains the most reliable method for constructing the thiazole core, facilitating rapid structure-activity relationship (SAR) studies 6. The reaction involves the condensation and subsequent cyclization of an α -haloketone with a nucleophilic thioamide 1.

Fig 2. Workflow of the Hantzsch Thiazole Synthesis, detailing intermediate states.

Protocol 1: Standardized Hantzsch Synthesis of 2,4-Disubstituted Thiazoles

Causality in Experimental Design: Ethanol is selected as the solvent because it provides optimal solubility for the precursors and maintains a moderate boiling point (~78°C). This temperature drives the dehydration step without causing thermal degradation of the thioamide 7.

-

Preparation : Dissolve 10 mmol of the thioamide in 15 mL of absolute ethanol in a round-bottom flask.

-

Addition : Slowly add 10 mmol of the α -haloketone (e.g., α -bromoacetophenone) dropwise to prevent excessive localized heating and side reactions.

-

Reflux : Attach a reflux condenser and heat the mixture to 78°C for 2-4 hours.

-

Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the starting material spots and emergence of a UV-active product spot confirms completion.

-

-

Precipitation : Cool the flask to room temperature. The intermediate thiazole hydrobromide salt will precipitate.

-

Neutralization : Pour the mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl gently.

-

Causality: The hydrobromide salt is water-soluble. Neutralizing the HBr shifts the equilibrium to the free base, which is highly lipophilic and precipitates out of the aqueous mixture 3.

-

-

Isolation : Collect the solid via vacuum filtration using a Büchner funnel, wash with cold distilled water, and recrystallize from ethanol to achieve >95% purity.

Section 3: Biological Evaluation & Assay Protocols

Evaluating the efficacy of synthesized thiazole derivatives requires robust biochemical assays. For kinase inhibitors, an in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

-

Buffer Preparation : Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

-

Causality: MgCl₂ is essential because ATP binds to kinases exclusively as a magnesium complex. DTT prevents the oxidation of critical cysteine residues in the kinase active site.

-

-

Compound Dilution : Prepare a 10-point dose-response curve of the thiazole derivative in DMSO. Ensure the final assay DMSO concentration is ≤1% to prevent solvent-induced protein denaturation.

-

Reaction Assembly : Combine the purified kinase (e.g., Src), fluorescently labeled peptide substrate, and test compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Initiation : Add ATP (at its predetermined Km value) to initiate the reaction. Incubate for 60 minutes.

-

Detection & Validation : Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody). Read the plate on a microplate reader.

-

Self-Validation Check: Calculate the Z'-factor using positive controls (fully inhibited with 1 µM unlabelled dasatinib) and negative controls (DMSO only). A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

-

Section 4: Metabolic Stability and Bioactivation

A critical hurdle in medicinal chemistry is evaluating the metabolic fate of the pharmacophore. Thiazole rings, particularly those with specific aryl substitutions (like the 2-chloro-6-methylphenyl group in dasatinib), can be oxidized by Cytochrome P450 3A4 (CYP3A4) into reactive quinone-imine intermediates 4. These electrophiles can covalently bind to the enzyme, leading to mechanism-based inactivation, or deplete cellular glutathione (GSH) 4.

Fig 3. CYP3A4-mediated bioactivation of thiazole derivatives and GSH trapping workflow.

Protocol 3: CYP3A4 Bioactivation and GSH Trapping Assay

-

Incubation Mixture : Combine Human Liver Microsomes (HLMs, 1 mg/mL protein), 10 µM thiazole test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation : Add an NADPH-regenerating system (to supply the necessary electrons for CYP450 catalytic cycles) and incubate at 37°C for 60 minutes.

-

Termination : Quench the reaction with an equal volume of ice-cold acetonitrile.

-

Causality: Acetonitrile rapidly denatures the microsomal proteins, stopping the enzymatic reaction and precipitating the proteins for easy removal.

-

-

Centrifugation : Centrifuge at 14,000 x g for 15 minutes to pellet the denatured proteins.

-

LC-MS/MS Analysis : Analyze the supernatant for GSH-adducts.

-

Self-Validation Check: Run a parallel negative control without NADPH. The absence of adducts in the negative control confirms that adduct formation is strictly CYP450-dependent. Detection of adducts indicates that the thiazole derivative undergoes bioactivation, necessitating structural optimization (e.g., steric blocking of the hydroxylation site) to improve the safety profile 4.

-

References

-

3 - benchchem.com

-

6 - kuey.net

-

1 - intechopen.com

-

7 - analis.com.my

-

2 - rsc.org

-

4 - nih.gov

-

5 - nih.gov

Sources

- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kuey.net [kuey.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

Application Note: 4-(2,3-Difluorophenyl)thiazol-2-amine as a Privileged Scaffold in Targeted Drug Discovery

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the concept of a "privileged structure" refers to molecular frameworks capable of providing high-affinity ligands for diverse biological targets[1]. The 2-aminothiazole core is a quintessential example of this, serving as the foundational pharmacophore for numerous clinically significant pharmaceuticals, including the pan-Src kinase inhibitor dasatinib[2].

The specific building block 4-(2,3-Difluorophenyl)thiazol-2-amine introduces critical stereoelectronic enhancements to this core. The integration of a 2,3-difluorophenyl moiety serves multiple mechanistic purposes in drug design:

-

Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring and the exocyclic amine act as essential hydrogen bond donors and acceptors, specifically anchoring the molecule into the ATP-binding hinge region of kinases[1].

-

Metabolic Stability: The highly electronegative fluorine atoms block primary sites of cytochrome P450-mediated oxidation on the phenyl ring. This significantly increases the microsomal half-life of the compound compared to unhalogenated analogues, mitigating the risk of rapid metabolic clearance[3].

-

Halogen Bonding and Lipophilicity: The ortho- and meta-fluorine substitutions modulate the pKa of the thiazole amine, enhancing membrane permeability (LogP). Furthermore, the polarized carbon-fluorine bonds allow for unique orthogonal halogen bonding interactions with hydrophobic pocket residues in target proteins[4].

Key Applications in Research

-

Kinase Inhibitor Development: The 2-aminothiazole scaffold has been extensively utilized to target Src, Abl, and PI3K kinases in oncology research[5]. The 2-amino group provides a versatile synthetic handle for extending the molecule into the solvent-exposed regions of the kinase active site, enabling the design of highly selective ATP-competitive inhibitors[2].

-

Antimicrobial Agent Synthesis: Beyond oncology, fluorinated 2-aminothiazoles exhibit potent antibacterial properties. They often demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by interfering with essential microbial cellular processes and bypassing standard efflux-pump resistance mechanisms[1][4].

Experimental Workflows and Protocols

Protocol 1: Amidation of the 2-Amino Group (Synthesis of ATP-Competitive Inhibitor Precursors)

Causality & Rationale: The electron-withdrawing nature of the 2,3-difluorophenyl group reduces the nucleophilicity of the 2-amino group. Therefore, standard acyl chloride couplings often yield poor results. This protocol utilizes HATU and DIPEA to generate a highly reactive active ester intermediate, driving the amidation to completion while minimizing side reactions.

-

Preparation: Dissolve 1.0 equivalent (eq) of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add 0.9 eq of 4-(2,3-Difluorophenyl)thiazol-2-amine to the reaction mixture. (Note: The scaffold is used as the limiting reagent to simplify downstream purification, ensuring no unreacted amine remains).

-

Reaction Monitoring: Stir the mixture at 40°C for 12 hours. Monitor reaction progression via LC-MS.

-